molecular formula C17H26O3 B1630059 2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one CAS No. 55048-08-3

2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one

Cat. No.: B1630059
CAS No.: 55048-08-3
M. Wt: 278.4 g/mol
InChI Key: CESOOMHHYQVOHN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an octan-3-one backbone with a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and 2-methyl-3-octanone.

    Condensation Reaction: The key step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and 2-methyl-3-octanone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Catalytic Processes: The use of catalysts to enhance the reaction rate and selectivity.

    Automated Systems: Implementation of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethoxy-phenyl)-2-methyl-butan-3-one: Similar structure with a shorter carbon chain.

    2-(3,5-Dimethoxy-phenyl)-2-methyl-hexan-3-one: Similar structure with a different carbon chain length.

    2-(3,5-Dimethoxy-phenyl)-2-methyl-decan-3-one: Similar structure with a longer carbon chain.

Uniqueness

2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one is unique due to its specific carbon chain length and the presence of methoxy groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

55048-08-3

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-methyloctan-3-one

InChI

InChI=1S/C17H26O3/c1-6-7-8-9-16(18)17(2,3)13-10-14(19-4)12-15(11-13)20-5/h10-12H,6-9H2,1-5H3

InChI Key

CESOOMHHYQVOHN-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C(C)(C)C1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCCCCC(=O)C(C)(C)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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